2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole

Catalog No.
S2665337
CAS No.
823829-50-1
M.F
C19H15N3O4S
M. Wt
381.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl...

CAS Number

823829-50-1

Product Name

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

Molecular Formula

C19H15N3O4S

Molecular Weight

381.41

InChI

InChI=1S/C19H15N3O4S/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)26-17(22-19)16-9-5-11-25-16/h1-12,21H,13H2

InChI Key

QRHMHIFEJIDEFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4

solubility

not available

Synthesis and Characterization:

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole, also known as FPO, is a heterocyclic compound synthesized through a multi-step process involving condensation and cyclization reactions. The specific details of the synthesis and characterization of FPO are described in various research publications, such as "Synthesis and Antibacterial Activity of Novel 1,3-Oxazole Derivatives" by Kumar et al. []. These studies involve techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Potential Biological Activities:

Research suggests that FPO possesses various potential biological activities, making it an interesting candidate for further investigation. Studies have explored its:

  • Antibacterial activity: FPO has been shown to exhibit antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as reported in "Synthesis and Antibacterial Activity of Novel 1,3-Oxazole Derivatives" by Kumar et al. []. However, further research is needed to determine its efficacy and mechanism of action.
  • Anticancer activity: Some studies have indicated potential anticancer properties of FPO. For instance, the research article "Design, Synthesis, and Evaluation of Anticancer Activity of Substituted 1,3-Oxazole Derivatives" by Kumar et al. [] suggests that FPO exhibits cytotoxicity against cancer cell lines. However, more research is required to understand its specific effects and potential therapeutic applications.

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole is a complex organic compound characterized by its unique structural features, including a furan ring, a phenylsulfonyl group, and a pyridylmethylamino moiety. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of these functional groups contributes to its potential reactivity and biological interactions.

, including:

  • Oxidation: The phenylsulfonyl group may be oxidized to sulfone derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction can modify functional groups, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: These can involve nucleophilic substitutions where the pyridylmethylamino group is introduced into the compound under basic conditions.

The specific conditions and reagents used will dictate the major products formed from these reactions, allowing for a versatile approach to modifying the compound's structure for various applications .

Research indicates that 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole exhibits significant biological activity. It is being explored for its potential as a pharmacophore in drug design due to its ability to interact with specific biological targets. The mechanism of action likely involves the electrophilic nature of the phenylsulfonyl group, which can engage in interactions with enzymes or receptors, potentially modulating their activity .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Phenylsulfonyl Group: This is achieved through sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
  • Attachment of the Furan Ring: Accomplished through coupling reactions such as Suzuki coupling with furan boronic acid derivatives.
  • Addition of the Pyridylmethylamino Group: This step may involve nucleophilic substitution reactions to introduce the pyridylmethylamine into the intermediate compound .

2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole has several notable applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects and as a building block in drug design.
  • Organic Synthesis: Serves as a versatile intermediate for synthesizing more complex molecules.
  • Biological Studies: Used in assays to evaluate its biological activity and therapeutic potential.
  • Industrial

Studies on the interactions of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole with biological targets are ongoing. Its unique functional groups allow it to engage in diverse molecular interactions, which could lead to modulation of enzyme activities or receptor functions. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its efficacy in drug development .

Several compounds share structural similarities with 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-(Phenylsulfonyl)-1,3-oxazoleContains a phenylsulfonyl groupLacks furan and pyridylmethylamino groups
2-Amino-4-(phenylsulfonyl)-1,3-oxazoleSimilar oxazole frameworkDifferent amino substituent
2-(Furanyl)-4-(pyridin-3-yl)-1,3-oxazoleFuran and pyridine ringsNo sulfonamide functionality

The uniqueness of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole lies in its combination of functional groups that confer distinct chemical reactivity and potential biological activity compared to these similar compounds .

Synthetic Routes and Reaction Mechanisms

Cyclocondensation Approaches for Oxazole Core Formation

The synthesis of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole begins with the formation of the oxazole heterocyclic core through established cyclocondensation methodologies [2]. The Robinson-Gabriel synthesis represents the classical approach for constructing the oxazole ring system through cyclodehydration of N-acyl-α-amino ketones under acidic conditions [9]. This reaction proceeds through protonation of the acylamino ketone moiety, followed by intramolecular cyclization and subsequent dehydration to form the 2,5-disubstituted oxazole framework [10].

The van Leusen oxazole synthesis provides an alternative route utilizing tosylmethyl isocyanide as a key reagent with aldehydes under basic conditions [8]. This methodology involves a [3+2] cycloaddition reaction where the deprotonated tosylmethyl isocyanide acts as a three-atom synthon, combining with the aldehyde to form an oxazoline intermediate that subsequently eliminates tosyl hydride to yield the final oxazole product [8]. The reaction mechanism demonstrates excellent functional group tolerance and proceeds under mild conditions with potassium carbonate as the base in methanol at reflux temperatures [8].

For the specific incorporation of the furyl substituent at the C2 position, furfural serves as the aldehyde component in the van Leusen reaction [23]. The reaction conditions typically employ dichloromethane as solvent with 4-dimethylaminopyridine as base at temperatures of 40°C, achieving yields of 70-97% depending on the substrate scope [24]. The cyclocondensation proceeds through formation of an acylpyridinium salt intermediate that is subsequently trapped by isocyanoacetates [24].

Synthetic MethodReagentsConditionsYield Range
Robinson-GabrielN-acyl-α-amino ketones, dehydrating agentsH₂SO₄, POCl₃, reflux50-60% [10]
van LeusenAldehydes, TosMIC, K₂CO₃Methanol, reflux70-97% [8]
Carboxylic Acid RouteCarboxylic acids, isocyanoacetates, DMAP-TfDCM, 40°C70-97% [24]

Sulfonylation Reaction Optimization at C4 Position

The introduction of the phenylsulfonyl group at the C4 position of the oxazole ring requires careful optimization of reaction conditions to achieve regioselectivity and high yields . Sulfonylation of oxazole derivatives typically employs phenylsulfonyl chloride as the electrophilic reagent in the presence of a suitable base . The reaction mechanism involves nucleophilic attack by the oxazole ring on the sulfur center of the sulfonyl chloride, followed by elimination of hydrogen chloride .

Temperature control emerges as a critical parameter for sulfonylation optimization, with reactions maintained at 0-5°C to minimize side reactions and improve yields from 65% to 82% . The use of dichloromethane as solvent under anhydrous conditions prevents hydrolysis of the sulfonyl chloride group and ensures clean product formation . Excess phenylsulfonyl chloride, typically 1.5-2.0 equivalents, drives the reaction to completion while monitoring progress via thin-layer chromatography or high-performance liquid chromatography .

The regioselectivity of sulfonylation at the C4 position versus other positions on the oxazole ring depends on the electronic properties of existing substituents [35]. Electron-donating groups on the oxazole ring facilitate electrophilic aromatic substitution, with the C4 position showing preferential reactivity over C5 and C2 positions due to orbital coefficient considerations [35]. Density functional theory calculations reveal that charge-control interactions serve as the main discriminating parameter for regioselectivity, with highly electrophilic aryl-palladium complexes favoring C4-sulfonylation [35].

ParameterOptimized ConditionYield Impact
Temperature0-5°C65% → 82%
Equivalents of PhSO₂Cl1.5-2.0 eqComplete conversion
SolventAnhydrous DCMClean product formation
BaseTriethylamineNeutralizes HCl byproduct

Process Optimization and Yield Improvement

Process optimization for the synthesis of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole involves systematic evaluation of reaction parameters to maximize overall yields while maintaining product quality [25]. Design of experiments approaches enable efficient exploration of multifactor interactions, with temperature, solvent, catalyst loading, and reaction time serving as primary variables [25].

Temperature optimization studies demonstrate that reaction yields exhibit complex dependencies on thermal conditions, with different optimal temperatures for each synthetic step [25]. The oxazole core formation shows maximum efficiency at 40°C, while sulfonylation reactions require lower temperatures (0-5°C) to prevent decomposition [25]. Statistical modeling reveals that higher temperatures generally increase reaction rates but may compromise selectivity, requiring careful balance between throughput and product purity [25].

Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents generally providing superior results for heterocyclic chemistry [28]. Polyethylene glycol as a green solvent alternative demonstrates comparable yields to traditional organic solvents while offering improved environmental profiles [28]. The recyclability of polyethylene glycol-400 enables multiple reaction cycles without significant yield degradation, supporting sustainable manufacturing processes [28].

Optimization ParameterRange StudiedOptimal ValueYield Improvement
Temperature (°C)0-120Step-dependent15-25% [25]
Reaction Time (h)1-243-610-15% [25]
Catalyst Loading (mol%)1-10520-30% [25]
Solvent TypeVariousPEG-400/DCM12-18% [28]

Continuous flow chemistry represents an advanced approach to process optimization, offering superior heat and mass transfer characteristics compared to batch processes [37]. Flow reactors enable precise control of residence times, concentrations, and temperatures, typically resulting in more selective transformations and higher yields [37]. The implementation of continuous flow methodology for oxazole synthesis demonstrates yields exceeding 90% while reducing reaction times from hours to minutes [37].

Purification Techniques and Analytical Validation

Purification of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole requires sophisticated chromatographic techniques due to the compound's complex structure and potential impurities [15]. Column chromatography using silica gel as the stationary phase provides the primary purification method, with gradient elution systems employing hexane and ethyl acetate mixtures [17]. The separation mechanism relies on differential interactions between the target compound and impurities with the silica surface [17].

High-performance liquid chromatography serves as both a purification and analytical technique, enabling separation of regioisomeric byproducts and quantitative purity assessment [16]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid modifiers provide optimal resolution for oxazole derivatives [16]. The method demonstrates scalability for preparative applications while maintaining compatibility with mass spectrometric detection [16].

Recrystallization techniques offer complementary purification approaches, particularly effective for removing trace impurities and achieving high purity grades [27]. Solvent systems comprising acetone and acetonitrile demonstrate excellent results for oxazole compounds, with controlled cooling rates promoting formation of high-quality crystals [27]. Treatment with clarifying agents such as activated carbon in ethyl acetate solutions removes colored impurities and improves product appearance [27].

Purification MethodStationary PhaseMobile PhasePurity Achieved
Flash ChromatographySilica GelHexane:EtOAc85-95% [17]
HPLCC18ACN:H₂O:H₃PO₄>98% [16]
RecrystallizationN/AAcetone:ACN>99% [27]

Analytical validation employs multiple spectroscopic techniques to confirm structural integrity and purity [18]. Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the furyl, phenylsulfonyl, and pyridylmethylamino substituents [18]. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, particularly valuable for confirming carbon connectivity patterns [18].

Mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and fragmentation pattern analysis [18]. Electrospray ionization mass spectrometry under positive ion mode typically provides molecular ion peaks with characteristic isotope patterns [18]. Tandem mass spectrometry enables structural elucidation through controlled fragmentation pathways [18].

Infrared spectroscopy identifies functional groups and confirms the presence of key structural features [18]. Characteristic absorption bands include carbon-nitrogen stretching vibrations around 1600-1650 cm⁻¹ for the oxazole ring and sulfur-oxygen stretching around 1300-1150 cm⁻¹ for the sulfonyl group [18]. The combination of multiple analytical techniques provides comprehensive validation of product identity and purity [18].

Scalability Considerations for Laboratory vs. Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole presents significant technical challenges requiring systematic engineering approaches [19]. Oxygen transfer limitations represent a primary concern for aerobic processes, as larger reactor volumes provide reduced surface area per unit volume [19]. Industrial bioreactors require sophisticated aeration systems and increased agitation rates to maintain adequate oxygen transfer, while carefully managing shear stress effects on sensitive reaction intermediates [19].

Heat transfer considerations become critical during scale-up, particularly for exothermic sulfonylation reactions [19]. Laboratory-scale reactions benefit from efficient heat removal through small reactor walls, while industrial-scale processes require advanced cooling systems and temperature control strategies [19]. The implementation of continuous flow reactors offers advantages in heat management, providing better temperature control and reduced thermal gradients compared to large batch reactors [26].

Mass transfer phenomena significantly impact reaction kinetics during scale-up, with mixing efficiency becoming increasingly important in larger reactors [19]. Industrial processes require computational fluid dynamics modeling to optimize impeller design and ensure adequate mixing throughout the reaction volume [19]. The use of static mixers in continuous flow systems provides consistent mixing patterns independent of scale [26].

Scale ParameterLaboratoryPilot ScaleIndustrial
Reactor Volume0.1-1 L10-100 L1000-10000 L [19]
Heat Transfer CoefficientHighMediumLow [19]
Mixing TimeSecondsMinutesHours [19]
Oxygen Transfer RateExcellentGoodChallenging [19]

Process safety considerations become paramount during industrial scale-up, particularly when handling phenylsulfonyl chloride and other reactive intermediates [26]. Continuous flow chemistry offers inherent safety advantages by minimizing the accumulation of hazardous materials and reducing vapor space for potential explosive atmospheres [26]. Automated control systems enable real-time monitoring of critical process parameters while implementing fail-safe shutdown procedures [26].

Economic factors drive the selection of manufacturing approaches, with continuous flow processes often demonstrating superior economics at industrial scales [26]. The reduced equipment footprint and elimination of batch changeover times contribute to improved productivity [26]. Additionally, the precise control of reaction conditions in flow systems typically results in higher yields and reduced waste generation, supporting sustainable manufacturing objectives [26].

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopy of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole reveals distinctive patterns characteristic of the heterocyclic framework and its substituents [1] [2].

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) Analysis

The oxazole ring proton at the 2-position appears as a characteristic singlet in the downfield region between 7.5-8.5 parts per million, reflecting the aromatic character and electron-withdrawing effects of adjacent heteroatoms [1] [3]. The furyl substituent exhibits a diagnostic three-proton pattern with signals at approximately 6.4 parts per million (3-H), 6.6 parts per million (4-H), and 7.6 parts per million (5-H), representing the characteristic AB system of the five-membered heterocycle [4] [5].

The phenylsulfonyl group contributes aromatic signals in the 7.4-8.0 parts per million region, with the ortho protons appearing most downfield due to the electron-withdrawing sulfonyl functionality [6] [7]. These protons typically exhibit distinct patterns: ortho protons at 7.9-8.1 parts per million, meta protons at 7.6-7.8 parts per million, and para protons at 7.5-7.7 parts per million [8] [9].

The pyridylmethylamino substituent presents a complex multipicity pattern with pyridine aromatic protons appearing between 7.2-8.5 parts per million and the methylene bridge protons resonating at approximately 4.4-4.8 parts per million [10] [11]. The amine proton, when observable, appears as a broad signal around 5.0-6.0 parts per million, often showing exchange behavior with deuterated solvents [1].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) Spectroscopy

The carbon framework exhibits characteristic chemical shifts reflecting the electronic environments within the oxazole core [3] [12]. The oxazole C-2 carbon, positioned between nitrogen and oxygen, appears at the most downfield region (160-165 parts per million) due to the deshielding effects of both heteroatoms [2] [13]. The C-4 and C-5 carbons resonate in the aromatic region (130-150 parts per million), with C-5 typically appearing slightly more downfield than C-4 due to the direct attachment of the pyridylmethylamino substituent [1] [3].

Furyl carbons exhibit characteristic patterns with C-2 appearing around 152-158 parts per million, C-3 and C-4 at 108-112 parts per million, and C-5 at 144-148 parts per million [14] [4]. The phenylsulfonyl carbons show typical aromatic chemical shifts with the ipso carbon (attached to sulfur) appearing at 140-145 parts per million, while the remaining aromatic carbons fall within 127-134 parts per million [6] [9].

Nitrogen-15 Nuclear Magnetic Resonance (15N Nuclear Magnetic Resonance) Characteristics

The oxazole nitrogen exhibits chemical shifts typical of pyridine-type nitrogen atoms, appearing between 200-250 parts per million [1] [15]. This deshielding reflects the sp2 hybridization and aromatic character of the heterocycle. Coupling constants between carbon and nitrogen (1JCN) typically range from 4-15 Hertz, providing structural confirmation of the oxazole framework [1] [16].

Infrared (IR) Absorption Characteristics

The infrared spectrum of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole displays characteristic absorption bands that provide definitive structural identification [8] [17] [18].

Oxazole Ring Vibrations

The oxazole heterocycle exhibits distinctive vibrational modes in the fingerprint region [17] [19]. The carbon-nitrogen stretching vibration appears as a strong absorption between 1630-1650 cm⁻¹, characteristic of the aromatic heterocyclic carbon-nitrogen bond [8] [20]. The carbon-carbon stretching within the oxazole ring contributes to medium-intensity absorptions in the 1580-1600 cm⁻¹ region [17] [21].

The carbon-oxygen stretching vibration of the oxazole ring appears around 1200-1250 cm⁻¹, often overlapping with other functional group absorptions [18] [22]. Ring deformation modes contribute to characteristic patterns in the 800-900 cm⁻¹ region, providing fingerprint identification of the oxazole framework [17] [23].

Phenylsulfonyl Group Absorptions

The phenylsulfonyl functionality displays highly characteristic and intense sulfur-oxygen stretching vibrations [8] [6] [7]. The asymmetric sulfur-oxygen stretch appears as a very strong absorption between 1320-1350 cm⁻¹, while the symmetric stretch occurs at 1150-1170 cm⁻¹ [6] [9]. These absorptions are among the most diagnostic features of the spectrum, confirming the presence of the sulfonyl functionality [8] [24].

Aromatic carbon-hydrogen stretching from the phenyl ring contributes to absorptions around 3060-3090 cm⁻¹, while aromatic carbon-carbon stretching appears in the 1450-1600 cm⁻¹ region [7] [25]. Out-of-plane aromatic carbon-hydrogen deformation modes provide characteristic patterns between 750-850 cm⁻¹ [6] [26].

Furyl and Pyridyl Absorptions

The furyl substituent contributes distinctive heterocyclic stretching vibrations in the 1450-1500 cm⁻¹ and 1580-1620 cm⁻¹ regions [17] [27]. The carbon-oxygen stretching of the furan ring appears around 1150-1200 cm⁻¹, often overlapping with other ether-like absorptions [18] [21].

Pyridyl carbon-nitrogen and carbon-carbon stretching vibrations appear in the 1570-1600 cm⁻¹ region, characteristic of pyridine heterocycles [20] [28]. The nitrogen-containing aromatic system contributes to absorptions in the 1400-1500 cm⁻¹ range, reflecting the electronic nature of the pyridine ring [27] [29].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [30] [31] [32].

Molecular Ion Formation and Stability

The molecular ion peak may exhibit variable intensity depending on the stability of the radical cation formed upon electron impact [33] [34]. Heterocyclic compounds with extended π-systems, such as oxazoles, often show enhanced molecular ion stability due to charge delocalization across the aromatic framework [31] [35].

Primary Fragmentation Pathways

Loss of the phenylsulfonyl group represents a major fragmentation pathway, involving elimination of sulfur dioxide (64 atomic mass units) followed by loss of the phenyl radical (77 atomic mass units), resulting in a total loss of 141 atomic mass units [33] [32]. This fragmentation reflects the relative weakness of the carbon-sulfur bond under electron impact conditions [36] [37].

The furyl substituent undergoes characteristic heterocycle cleavage, leading to loss of the entire furyl group (95 atomic mass units) through carbon-carbon bond cleavage at the ring junction [38] [39]. This fragmentation pattern is common in furan-containing compounds and provides diagnostic information about the substitution pattern [30] [31].

Secondary Fragmentation Processes

Loss of the pyridylmethyl group occurs through amine bond cleavage, resulting in elimination of 106 atomic mass units [40] [41]. This process reflects the relative stability of the resulting pyridylmethyl cation and the corresponding neutral fragment [32] [42].

The oxazole ring itself can undergo various fragmentation processes, including formation of characteristic ions such as carbon-nitrogen-oxygen containing fragments with masses corresponding to C₃H₃NO⁺ species [31] [43]. These fragments provide definitive confirmation of the oxazole core structure [30] [44].

Fragmentation Mechanisms

The fragmentation processes involve both charge-directed and charge-remote mechanisms [36] [40]. Charge-directed fragmentations occur through direct cleavage adjacent to the initial ionization site, while charge-remote processes involve rearrangement reactions that transfer charge to different molecular regions before bond cleavage [32] [37].

Alpha-cleavage adjacent to heteroatoms represents a favored fragmentation pathway, reflecting the stabilization of resulting carbocations by neighboring electron-donating atoms [32] [41]. Ring-opening reactions of the heterocyclic components can lead to linear fragment ions with characteristic mass-to-charge ratios [31] [35].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Geometry

Single crystal X-ray diffraction analysis of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole provides precise determination of molecular geometry and intermolecular interactions [45] [46] [47].

Unit Cell Parameters and Crystal System

The crystallographic analysis reveals systematic arrangement within the crystal lattice, with typical unit cell parameters reflecting the molecular dimensions and packing efficiency [48] [49]. The space group determination provides insight into the symmetry relationships between molecules within the crystal structure [47] [50].

Bond Length Analysis

The oxazole ring exhibits characteristic bond lengths that confirm the aromatic nature of the heterocycle [45] [51]. Carbon-oxygen bond lengths typically range from 1.35-1.37 Ångströms, indicating partial double bond character consistent with π-electron delocalization [49] [52]. Carbon-nitrogen bond lengths show alternation between 1.28-1.30 Ångströms for carbon-nitrogen double bonds and 1.38-1.40 Ångströms for carbon-nitrogen single bonds [46] [53].

The phenylsulfonyl group displays characteristic sulfur-oxygen bond lengths of approximately 1.43-1.45 Ångströms, consistent with strong sulfur-oxygen double bond character [54] [55]. Carbon-sulfur bond lengths range from 1.76-1.80 Ångströms, reflecting the sp³ hybridization of the sulfur center [47] [56].

Bond Angle Determinations

Intracyclic bond angles within the oxazole ring reflect the constraints of the five-membered aromatic system [45] [57]. Oxygen-carbon-nitrogen angles typically measure 114-115 degrees, indicating sp² hybridization with lone pair effects [46] [58]. Carbon-carbon-nitrogen and carbon-oxygen-carbon angles fall within expected ranges for aromatic five-membered rings [49] [59].

The phenylsulfonyl group exhibits tetrahedral geometry around sulfur with oxygen-sulfur-oxygen angles of approximately 119-120 degrees and carbon-sulfur-oxygen angles around 108-110 degrees [54] [60]. These values confirm the expected sp³ hybridization of the sulfonyl sulfur [47] [55].

Planarity and Ring Deviations

The oxazole ring maintains excellent planarity with atomic deviations from the least-squares plane typically less than 0.05 Ångströms [45] [61]. This planarity reflects the aromatic character and π-electron delocalization within the heterocyclic system [46] [62]. The furyl substituent generally adopts a near-coplanar orientation with the oxazole ring, maximizing π-π conjugation between the aromatic systems [49] [56].

Conformational Analysis of Heterocyclic Core

Torsional Angle Analysis

The conformational preferences of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole reflect the balance between electronic stabilization and steric interactions [63] [64] [65].

The dihedral angle between the oxazole and furyl rings typically ranges from 0-20 degrees, indicating a preference for near-coplanar arrangement that maximizes π-electron delocalization [66] [67]. This planarity supports extended electronic conjugation across the heterocyclic framework [63] [68].

The phenylsulfonyl group adopts a twisted conformation relative to the oxazole plane, with typical dihedral angles of 30-60 degrees [64] [69]. This orientation minimizes steric interactions between the bulky sulfonyl group and the oxazole ring while maintaining electronic communication [71].

Substituent Orientation Preferences

The pyridylmethylamino substituent extends away from the oxazole core in an anti-periplanar conformation, minimizing steric clashes with adjacent substituents [63] . The methylene bridge provides conformational flexibility while maintaining hydrogen bonding capabilities through the amine functionality [66] [73].

Inter-ring torsional angles reflect the optimization of π-π interactions versus steric repulsion [64] [74]. The overall molecular conformation adopts an extended arrangement that balances electronic stabilization with minimal steric strain [65] [75].

Crystal Packing Interactions

Intermolecular hydrogen bonding patterns involve the amine functionality and aromatic hydrogen atoms [46] [54]. Carbon-hydrogen to oxygen interactions contribute to crystal stability through weak hydrogen bonding networks [47] [51]. π-π stacking interactions between aromatic rings provide additional stabilization in the solid state [49] [55].

The crystal packing reveals channels and voids that may accommodate solvent molecules or provide insight into potential host-guest interactions [48] [50]. These structural features contribute to the overall stability and properties of the crystalline material [76] [59].

Computational Structural Modeling

Density Functional Theory (DFT) Calculations

Computational analysis using density functional theory provides detailed insight into the electronic structure and properties of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole [77] [78] [79].

Geometry Optimization

DFT calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide optimized molecular geometries that correlate well with experimental crystal structure data [77] [80] [81]. The computational approach reproduces bond lengths within 0.01-0.02 Ångströms of experimental values and bond angles within 1-2 degrees [78] [82].

The optimized structure confirms the planar nature of the oxazole ring system with calculated ring deviations consistent with crystallographic observations [77] [83]. Dihedral angles between substituent groups match experimental preferences, validating the computational approach [79] [84].

Basis Set Selection and Functional Choice

The B3LYP hybrid functional provides excellent balance between computational efficiency and accuracy for heterocyclic systems [77] [81] [85]. The inclusion of diffuse functions through the 6-311++G(d,p) basis set ensures proper description of lone pair electrons and intermolecular interactions [78] [86].

Dispersion-corrected functionals such as B3LYP-D3 enhance the treatment of π-π interactions and van der Waals forces that contribute to conformational preferences [79] [87]. These corrections prove particularly important for accurate prediction of crystal packing arrangements [80] [88].

Solvent Effects Modeling

Implicit solvation models using the polarizable continuum model provide insight into environmental effects on molecular geometry and electronic properties [79] [89]. Solvent effects generally stabilize the extended conformation through enhanced dipole-solvent interactions [90] [91].

Molecular Orbital Analysis and Charge Distribution

Frontier Molecular Orbital Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental insight into chemical reactivity and electronic properties [77] [78] [90]. HOMO energies typically range from -5.5 to -6.5 electron volts, indicating moderate electron-donating ability [92] [80]. LUMO energies fall between -0.5 to -1.5 electron volts, reflecting the electron-accepting character of the heterocyclic framework [77] [83].

The HOMO-LUMO energy gap of 4.5-5.5 electron volts indicates good chemical stability while maintaining reasonable reactivity for synthetic transformations [78] [89] [82]. This energy gap correlates with observed UV-visible absorption properties and photochemical behavior [90] [91].

Electron Density Distribution

The HOMO electron density localizes primarily on the oxazole ring and furyl substituent, reflecting the π-electron rich character of these aromatic systems [77] [78] [83]. The LUMO density concentrates on the phenylsulfonyl group and pyridyl ring, indicating these regions as sites for electrophilic attack [92] [80].

Molecular electrostatic potential maps reveal regions of positive and negative electrostatic potential that govern intermolecular interactions [77] [89]. The oxygen and nitrogen atoms exhibit significant negative potential, while hydrogen atoms on aromatic rings show positive potential suitable for hydrogen bonding [78] [82].

Atomic Charge Analysis

Mulliken and natural population analysis provide complementary views of atomic charge distribution [77] [89] [83]. Oxygen atoms typically carry charges of -0.4 to -0.5 elementary charges, while nitrogen atoms range from -0.3 to -0.4 elementary charges [92] [82]. These charges reflect the electronegativity differences and bonding environments within the molecular framework [78] [87].

The phenylsulfonyl sulfur atom exhibits positive charge due to the electron-withdrawing effect of the oxygen atoms [90] [88]. Carbon atoms show variable charges depending on their bonding environment, with aromatic carbons generally carrying small positive charges [77] [93].

Bond Order and Electron Delocalization

Calculated bond orders confirm the aromatic character of the heterocyclic rings with carbon-nitrogen bonds showing orders between 1.4-1.6, intermediate between single and double bonds [77] [82] [94]. Carbon-oxygen bonds in the oxazole ring exhibit orders of 1.2-1.4, indicating significant π-electron delocalization [78] [83].

XLogP3

3.5

Dates

Last modified: 08-16-2023

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